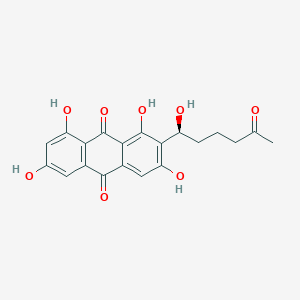

(S)-5'-oxoaverantin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-5'-oxoaverantin is a hydroxyanthraquinone that is 1,3,6,8-tetrahydroxy-9,10-anthraquinone bearing a 1-hydroxy-5-oxohexyl substituent at position 2 (the S-enantiomer). It has a role as a metabolite. It is a polyketide, a polyphenol, a tetrahydroxyanthraquinone and a methyl ketone. It is a conjugate acid of a this compound(1-).

Applications De Recherche Scientifique

Mycotoxin Biosynthesis Research

One of the primary applications of (S)-5'-Oxoaverantin is in the study of aflatoxin biosynthesis. Aflatoxins are toxic compounds produced by certain molds, particularly Aspergillus species, which can contaminate crops and pose serious health risks to humans and animals.

- Biosynthetic Pathway : this compound is formed from 5'-hydroxyaverantin through enzymatic reactions involving specific dehydrogenases and cyclases. This transformation is crucial as it leads to the production of averufin, a precursor to aflatoxins . Understanding this pathway allows researchers to explore methods to inhibit aflatoxin production, thereby enhancing food safety.

- Enzyme Characterization : Studies have identified two key enzymes involved in the conversion of 5'-hydroxyaverantin to averufin: HAVN dehydrogenase and OAVN cyclase. The characterization of these enzymes provides insights into their mechanisms and potential targets for inhibition strategies .

Pharmaceutical Development

Due to its unique structural characteristics, this compound may serve as a lead compound in the development of new pharmaceuticals:

- Antifungal Agents : Given its role in fungal metabolism, derivatives of this compound could be explored as antifungal agents targeting specific pathways in pathogenic fungi. This application is particularly relevant in agriculture where fungal pathogens threaten crop yields.

- Drug Design : The compound's hydroxylation pattern and substitution properties can be leveraged in drug design to create novel therapeutic agents with enhanced efficacy against fungal infections.

Agricultural Applications

This compound's role extends beyond laboratory research into practical agricultural applications:

- Aflatoxin Control : By understanding the biosynthetic pathways involving this compound, agricultural scientists can develop strategies to mitigate aflatoxin contamination in crops. This includes breeding resistant plant varieties or employing biocontrol agents that inhibit the growth of aflatoxin-producing molds.

- Agrochemical Development : The insights gained from studying this compound may also contribute to the formulation of agrochemicals that effectively manage fungal diseases in crops, thus supporting sustainable agricultural practices.

Data Table: Comparison of Key Compounds in Aflatoxin Biosynthesis

| Compound Name | Role in Biosynthesis | Chemical Structure Characteristics |

|---|---|---|

| 5'-Hydroxyaverantin | Precursor to this compound | Hydroxylated anthraquinone derivative |

| This compound | Intermediate leading to averufin | Hydroxyanthraquinone with specific substitutions |

| Averufin | Precursor to aflatoxins | Hydroxylated anthraquinone derivative |

Case Study 1: Enzymatic Pathway Elucidation

A study conducted by researchers at Aspergillus parasiticus demonstrated the enzymatic conversion of 5'-hydroxyaverantin to this compound and subsequently averufin. This research emphasized the importance of understanding each enzymatic step for potential intervention strategies against aflatoxin production .

Case Study 2: Agricultural Impact Assessment

Research assessing the impact of aflatoxin contamination on crop yields highlighted the necessity for effective management strategies. By targeting the biosynthetic pathway involving this compound, scientists proposed methods for reducing contamination levels, thereby improving food safety and crop viability.

Propriétés

Formule moléculaire |

C20H18O8 |

|---|---|

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxy-5-oxohexyl]anthracene-9,10-dione |

InChI |

InChI=1S/C20H18O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-7,12,22-25,28H,2-4H2,1H3/t12-/m0/s1 |

Clé InChI |

JJDSVOQKAOJVOK-LBPRGKRZSA-N |

SMILES isomérique |

CC(=O)CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |

SMILES canonique |

CC(=O)CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |

Synonymes |

5'-oxoaverantin OAVN cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.